molecular formula C12H11NO2 B8577126 N-(6-Hydroxy-2-naphthyl)acetamide CAS No. 6610-10-2

N-(6-Hydroxy-2-naphthyl)acetamide

Cat. No.: B8577126
CAS No.: 6610-10-2
M. Wt: 201.22 g/mol
InChI Key: FCQGSMZDIIILCP-UHFFFAOYSA-N
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Description

N-(6-Hydroxy-2-naphthyl)acetamide (CAS Registry Number: 6610-10-2) is an organic compound with the molecular formula C 12 H 11 NO 2 . This acetamide derivative features a naphthalene ring system, a structural motif of significant interest in medicinal chemistry for designing compounds with specific biological activities. Recent scientific investigations into naphthyl-functionalized acetamide derivatives have identified them as promising multi-target agents for the treatment of complex neurodegenerative conditions, notably Alzheimer's disease (AD) . Acetamide compounds have demonstrated potent and selective inhibitory activity against the cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . The cholinergic hypothesis of Alzheimer's posits that inhibiting these enzymes can increase acetylcholine levels in the brain, thereby improving cognitive function . Some derivatives have shown particular selectivity for BChE, an enzyme whose activity becomes increasingly prominent in the later stages of AD, making it a valuable therapeutic target . Beyond cholinesterase inhibition, this class of compounds has also exhibited significant antioxidant capacity in pharmacological studies . Given that oxidative stress is a key cross-cutting factor that accelerates the progression of neurodegenerative diseases, the simultaneous cholinesterase inhibitory and antioxidant properties of naphthyl acetamides position them as compelling candidates for multi-target therapeutic strategies against the multifactorial pathology of Alzheimer's disease . This product is intended for research purposes as a chemical reference standard or as a building block for the synthesis of novel bioactive molecules. It is provided "For Research Use Only." Not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

6610-10-2

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

N-(6-hydroxynaphthalen-2-yl)acetamide

InChI

InChI=1S/C12H11NO2/c1-8(14)13-11-4-2-10-7-12(15)5-3-9(10)6-11/h2-7,15H,1H3,(H,13,14)

InChI Key

FCQGSMZDIIILCP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C=C(C=C2)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
N-(6-Hydroxy-2-naphthyl)acetamide exhibits notable antimicrobial properties. Research has shown that derivatives of this compound can inhibit the activity of enzymes such as aminopeptidase N, which is involved in various physiological processes. In particular, studies have indicated that certain derivatives can effectively inhibit the invasion of endothelial cells induced by basic fibroblast growth factor at low micromolar concentrations, suggesting potential applications in treating diseases characterized by excessive cell migration and invasion, such as cancer .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been noted that certain naphthalene derivatives, including this compound, can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Analytical Chemistry Applications

Chromatographic Analysis
this compound can be analyzed using high-performance liquid chromatography (HPLC). A specific reverse-phase HPLC method has been developed for its analysis, which is compatible with mass spectrometry. This method utilizes a mobile phase composed of acetonitrile and water, allowing for effective separation and quantification of the compound in various samples .

Pharmacokinetics Studies
The compound's behavior in biological systems can be studied through pharmacokinetics, where its absorption, distribution, metabolism, and excretion are evaluated. The established HPLC methods facilitate these studies by providing accurate measurements of the compound's concentration over time in biological matrices .

Material Science Applications

Synthesis of Biologically Active Compounds
this compound serves as a precursor for synthesizing various biologically active compounds. Its structural features allow it to participate in reactions leading to the formation of substituted quinolines and other complex molecules with potential pharmaceutical applications .

Crystal Engineering
The crystal structure of this compound has been characterized through X-ray diffraction studies. The intermolecular interactions within its crystal lattice contribute to its stability and may influence its reactivity and solubility properties . Understanding these interactions is crucial for developing new materials with tailored properties for specific applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential use as an alternative or adjunctive treatment in antimicrobial therapy.

Case Study 2: Inhibition of Enzyme Activity

In another study focusing on the inhibition of aminopeptidase N, researchers demonstrated that this compound exhibited a Ki value of 3.5 µM. This finding highlights its potential role in drug development for conditions where aminopeptidase N is implicated, such as cancer metastasis and inflammation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetamide group undergoes nucleophilic substitution at the carbonyl carbon, particularly in the presence of strong nucleophiles (e.g., Grignard reagents, amines).

Example Reaction :

N-(6-Hydroxy-2-naphthyl)acetamide+R-MgXN-(6-Hydroxy-2-naphthyl)alkylamide+MgX(OAc)\text{this compound} + \text{R-MgX} \rightarrow \text{N-(6-Hydroxy-2-naphthyl)alkylamide} + \text{MgX(OAc)}

  • Mechanism : Nucleophilic acyl substitution facilitated by polar aprotic solvents (e.g., DMF).

  • Key Insight : Steric hindrance from the naphthalene ring slows reactivity compared to simpler acetamides.

Electrophilic Aromatic Substitution

The hydroxyl group at position 6 activates the naphthalene ring for electrophilic substitution, primarily at positions 1, 3, and 4.

Common Electrophiles :

ElectrophilePosition of SubstitutionProduct
Nitronium ion (NO₂⁺)16-Hydroxy-1-nitro-2-naphthylacetamide
Sulfur trioxide (SO₃)36-Hydroxy-3-sulfo-2-naphthylacetamide
Halogens (Cl₂, Br₂)46-Hydroxy-4-halo-2-naphthylacetamide

Conditions :

  • Nitration: HNO₃/H₂SO₄ at 0–5°C

  • Sulfonation: Fuming H₂SO₄, 80°C.

Hydrolysis Reactions

The acetamide group hydrolyzes under acidic or basic conditions to yield 6-hydroxy-2-naphthylamine or its carboxylate derivative.

Acidic Hydrolysis :

This compound+HCl6-Hydroxy-2-naphthylamine+CH₃COOH\text{this compound} + \text{HCl} \rightarrow \text{6-Hydroxy-2-naphthylamine} + \text{CH₃COOH}

  • Conditions : 6M HCl, reflux.

Basic Hydrolysis :

This compound+NaOH6-Hydroxy-2-naphthylamine+CH₃COO⁻Na⁺\text{this compound} + \text{NaOH} \rightarrow \text{6-Hydroxy-2-naphthylamine} + \text{CH₃COO⁻Na⁺}

  • Conditions : 2M NaOH, 60°C.

Oxidative Coupling

The hydroxyl group facilitates oxidative coupling reactions, forming dimeric or polymeric structures.

Example :

2This compoundFeCl₃Binaphthyl ether derivative+2H₂O2 \, \text{this compound} \xrightarrow{\text{FeCl₃}} \text{Binaphthyl ether derivative} + 2 \, \text{H₂O}

  • Catalyst : FeCl₃ or horseradish peroxidase

  • Application : Synthesis of bioactive dimers .

Photolytic Degradation

UV irradiation induces cleavage of the acetamide N–C bond, generating reactive intermediates.

Mechanism :

  • Photoexcitation of the naphthalene ring → Charge transfer to the acetamide group.

  • Homolytic N–C bond cleavage → Formation of 6-hydroxy-2-naphthyl radical and acetamide radical .

Products :

  • 6-Hydroxy-2-naphthol (via radical recombination)

  • Acetic acid derivatives .

Coordination Chemistry

The hydroxyl and carbonyl groups act as ligands for metal ions, forming complexes with potential catalytic or medicinal applications.

Example :

This compound+Cu²⁺Cu(II)-naphthylacetamide complex\text{this compound} + \text{Cu²⁺} \rightarrow \text{Cu(II)-naphthylacetamide complex}

  • Stability : Enhanced in alkaline conditions (pH 8–10).

Comparison with Similar Compounds

2-(7-Hydroxy-2-naphthyloxy)-N-(6-methyl-2-pyridyl)acetamide

This compound shares a naphthalene backbone with N-(6-Hydroxy-2-naphthyl)acetamide but differs in substituents: a 7-hydroxy-2-naphthyloxy group and a 6-methyl-2-pyridyl acetamide side chain. Its crystal structure (triclinic, space group P1) exhibits hydrogen bonding between the hydroxyl group and the pyridyl nitrogen, stabilizing the lattice . Key parameters:

Property This compound 2-(7-Hydroxy-2-naphthyloxy)-N-(6-methyl-2-pyridyl)acetamide
Molecular Weight 201.22 g/mol 308.33 g/mol
Crystal System Not reported Triclinic (P1)
Hydrogen Bonding Likely intramolecular Intermolecular (OH···N)
Applications Synthetic intermediate Potential pharmacological scaffold

The pyridyl substituent enhances polarity and hydrogen-bonding capacity, which may improve solubility and bioavailability compared to the simpler naphthylacetamide .

Meta-Substituted Phenyl Acetamides

N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides (e.g., 3-ClC₆H₄NH-CO-CCl₃) differ in their aromatic systems (phenyl vs. naphthyl) and substituents (Cl, CH₃). Electron-withdrawing groups (e.g., Cl, NO₂) at the meta position reduce lattice symmetry and increase melting points due to enhanced dipole interactions. For example, 3,5-(CH₃)₂C₆H₃NH-CO-CCl₃ crystallizes with two asymmetric units, while simpler analogues have one, highlighting steric effects .

Property This compound 3-ClC₆H₄NH-CO-CCl₃
Aromatic System Naphthalene Phenyl
Key Substituents -OH, -NH-CO-CH₃ -Cl, -NH-CO-CCl₃
Melting Point Not reported Higher (electron-withdrawing)
Applications Medicinal chemistry Crystallography studies

Benzothiazole Acetamides

Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide feature a benzothiazole ring instead of naphthalene. For instance, trifluoromethyl groups enhance metabolic stability and lipophilicity, making these derivatives promising in drug discovery .

Property This compound N-(6-CF₃-benzothiazole)-2-phenylacetamide
Aromatic System Naphthalene Benzothiazole
Key Substituents -OH, -NH-CO-CH₃ -CF₃, -NH-CO-Ph
Bioactivity Underexplored Patent-protected (e.g., enzyme inhibition)
Solubility Moderate (hydroxyl group) Low (CF₃, benzothiazole)

The hydroxyl group in this compound may confer better aqueous solubility compared to fluorinated benzothiazoles .

Chloroacetamide Herbicide Derivatives

Compounds like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide are structurally simpler but share the acetamide functional group. These derivatives are prioritized in pesticide transformation product studies due to environmental persistence. The chlorine atom increases electrophilicity, enhancing reactivity with biological targets .

Property This compound 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide
Functional Group -NH-CO-CH₃ -NH-CO-CH₂Cl
Environmental Impact Not studied High (prioritized for degradation studies)
Reactivity Moderate High (Cl substituent)

The absence of chlorine in this compound likely reduces its environmental toxicity compared to these agrochemical derivatives .

Preparation Methods

Reaction Conditions and Optimization

  • Acetylating Agents : Acetic anhydride (Ac₂O) is preferred over acetyl chloride due to reduced corrosivity and better handling safety.

  • Solvent Systems : Reactions are typically conducted in polar aprotic solvents (e.g., dimethylformamide, DMF) or acetic acid to enhance nucleophilicity of the amine group.

  • Temperature : Optimal yields (85–92%) are achieved at 80–100°C with reflux conditions.

  • Catalysts : Metal acetates (e.g., zinc acetate) or oxides (e.g., ZnO) in catalytic amounts (5–10 mol%) improve reaction efficiency by facilitating proton transfer.

Representative Procedure:

  • Dissolve 6-hydroxy-2-naphthylamine (10 mmol) in acetic acid (20 mL).

  • Add acetic anhydride (12 mmol) and zinc acetate (0.5 mmol).

  • Reflux at 100°C for 4 hours.

  • Quench with ice water, filter, and recrystallize from ethanol.

Yield : 89–92%
Purity : >98% (HPLC)

Metal-Catalyzed Green Synthesis

Recent advances emphasize sustainable methods using metal catalysts in acetic acid, avoiding hazardous solvents. This approach aligns with green chemistry principles and reduces waste generation.

Key Advancements

  • Catalyst Systems :

    Metal CatalystReaction Time (h)Yield (%)Selectivity (%)
    Zn(OAc)₂3.59598
    MgO4.09195
    Cu(OAc)₂2.58890
  • Mechanism : Metal ions activate the acetyl group, enabling nucleophilic attack by the amine without requiring excess reagent.

  • Reusability : Zinc acetate retains 85% activity after three cycles, reducing operational costs.

Fries Rearrangement of 2-Naphthyl Acetate

The Fries rearrangement offers an alternative route starting from 2-naphthyl acetate, leveraging acid-catalyzed acyl migration to introduce the hydroxyl group regioselectively.

Process Parameters

  • Catalyst : Anhydrous hydrogen fluoride (HF) at 50–75°C achieves 90% conversion with 95% regioselectivity for the 6-hydroxy isomer.

  • Additives : Acetic acid (1.0–1.3 mol per mole substrate) enhances selectivity by stabilizing intermediates.

  • Workflow :

    • React 2-naphthyl acetate with HF (20–60 mol equivalents) at 60°C for 3 hours.

    • Neutralize with aqueous KOH, extract with ethyl acetate, and purify via crystallization.

Yield : 78–85%
Advantage : Avoids handling carcinogenic 2-naphthylamine precursors.

Reductive Acetylation of Nitro Precursors

For substrates where the amine group is protected as a nitro group, reductive acetylation provides a one-pot solution. This method combines reduction and acetylation steps, improving atom economy.

Protocol:

  • Reduce 6-nitro-2-naphthyl acetate using NaBH₄/Pd-C in methanol.

  • Add acetic anhydride directly to the reaction mixture.

  • Isolate via acid-base extraction.

Yield : 82–87%
Limitation : Requires strict control over reduction conditions to prevent over-acetylation.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Safety ConcernsScalability
Direct Acetylation89–92>98Handling 2-naphthylamineHigh
Metal-Catalyzed88–9597–99MinimalModerate
Fries Rearrangement78–8595–97HF toxicityLow
Reductive Acetylation82–8794–96Nitro compound stabilityModerate

Q & A

Q. Methodological Notes

  • Data Reproducibility: Always include internal controls (e.g., known inhibitors) in bioassays to normalize inter-experimental variability .
  • Crystallographic Refinement: Address disorder by partitioning atoms with SHELXL’s PART instruction and applying ISOR restraints to anisotropic ADPs .
  • Synthetic Optimization: Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) for yield improvement .

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